
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Overview
Description
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and an aldehyde group at the second position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde typically involves the bromination of 1-methylimidazole followed by formylation. One common method includes the following steps:
Bromination: 1-Methylimidazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 4-bromo-1-methylimidazole.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This reaction introduces the aldehyde group at the second position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at C4 serves as a prime site for nucleophilic substitution, allowing functionalization of the imidazole ring.
Key Findings :
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Suzuki couplings proceed efficiently under mild conditions, yielding biaryl derivatives with >80% efficiency .
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Copper-catalyzed amination requires polar aprotic solvents and elevated temperatures .
Aldehyde Functional Group Reactivity
The aldehyde group at C2 undergoes characteristic redox and condensation reactions.
Key Findings :
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Oxidation with KMnO₄ in acidic media achieves >90% conversion to the carboxylic acid .
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Schiff base formation is reversible and pH-dependent, favoring neutral conditions .
Electrophilic Aromatic Substitution
The electron-deficient imidazole ring directs electrophiles to specific positions, though steric hindrance from the methyl group limits reactivity.
Key Findings :
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Nitration occurs preferentially at C5 due to the directing effects of the aldehyde and bromine.
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Chlorination requires Lewis acid catalysts and yields mixed regioisomers .
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed cross-couplings, expanding its utility in heterocycle synthesis.
Key Findings :
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its bromine substituent allows for further functionalization, making it an attractive precursor in various organic reactions, including nucleophilic substitutions and cycloadditions.
2. Medicinal Chemistry
- The compound has garnered attention for its potential biological activities, particularly in drug discovery. Research indicates that imidazole derivatives can exhibit antimicrobial and anticancer properties. For instance, studies have shown that compounds similar to this compound possess significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MICs) reported as low as 0.03 μM against specific bacterial strains.
3. Anticancer Research
- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The ability of imidazole derivatives to form bimetallic complexes with metal ions also contributes to their cytotoxic effects against certain cell lines.
4. Enzyme Inhibition
- Related compounds have been investigated for their role as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors. This suggests potential therapeutic applications in cancer treatment.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique characteristics of compounds related to this compound:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | Bromine at position 2, aldehyde at position 5 | Notable for its role as an active metabolite in Losartan |
4-Bromo-5-formyl-1-methyl-1H-imidazole | Aldehyde at position 5 | Explored for its potential in developing antihypertensive agents |
4-Bromo-1-methylimidazole | Lacks aldehyde group | Different reactivity patterns due to absence of aldehyde functionality |
Case Studies and Research Findings
Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:
- Antimicrobial Activity : Research demonstrates significant antimicrobial activity against various pathogens, showcasing the potential of imidazole derivatives in treating infections.
- Cytotoxicity : In vitro studies indicate that imidazole derivatives can induce apoptosis in cancer cell lines through ROS generation and mitochondrial dysfunction.
- Enzyme Inhibition : Investigations into related compounds reveal their potential as IDO inhibitors, which could be beneficial for treating tumors characterized by immune suppression.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and aldehyde group can form covalent bonds or participate in non-covalent interactions, influencing the activity of target molecules and pathways.
Comparison with Similar Compounds
4-Bromo-1H-imidazole: Lacks the methyl and aldehyde groups, making it less versatile in certain reactions.
1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: Has the aldehyde group at a different position, leading to different chemical properties and reactivity.
Uniqueness: 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both bromine and aldehyde groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound with significant implications in medicinal chemistry and biological research. This compound features a bromine atom at the fourth position, a methyl group at the first position, and an aldehyde group at the second position of the imidazole ring. Its unique structure allows it to participate in various biochemical reactions, making it a valuable building block for pharmaceuticals and other bioactive compounds.
- Molecular Formula : CHBrNO
- Molecular Weight : 189.02 g/mol
- CAS Number : 79326-91-3
Synthesis
The synthesis of this compound typically involves:
- Bromination : 1-Methylimidazole is treated with a brominating agent (e.g., N-bromosuccinimide).
- Formylation : The resulting brominated product undergoes formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl) to introduce the aldehyde group .
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Properties
Research indicates that compounds containing imidazole rings, particularly those with halogen substituents like bromine, exhibit antimicrobial activities. The mechanism often involves the formation of reactive intermediates that can damage microbial DNA, similar to other nitroimidazoles.
Anticancer Potential
Recent studies have shown that derivatives of imidazole compounds can induce apoptosis in cancer cells. For example, related compounds have demonstrated significant inhibition of cancer cell proliferation across various types, including breast cancer (MDA-MB-231) and lung cancer cell lines . The specific mechanisms may involve interference with microtubule assembly or induction of caspase activity leading to programmed cell death.
Enzyme Inhibition
This compound may act as an inhibitor for enzymes involved in various metabolic pathways. Its structure allows it to interact with active sites of enzymes, potentially leading to therapeutic applications in treating diseases characterized by pathological immune suppression .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield?
- The synthesis often involves halogenation and formylation steps. For example, palladium-catalyzed hydrogenation (e.g., using Raney nickel) can avoid dehalogenation side reactions, as seen in similar imidazole derivatives . Optimization of solvents (e.g., ethanol vs. water) and bases (e.g., NaOH vs. Na₂CO₃) significantly impacts yields. Reaction temperature (45°C vs. 25°C) also affects cyclization efficiency .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- FTIR identifies functional groups (e.g., C=O at ~1611 cm⁻¹, C-Br at ~590 cm⁻¹) . ¹H NMR detects aromatic protons (δ 7.36–8.35 ppm) and methyl groups (δ ~3.5 ppm for N-CH₃) . Mass spectrometry confirms molecular weight (e.g., m/z 222.12 for related bromo-imidazoles) .
Q. What safety precautions are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) due to uncharacterized toxicity . In case of skin contact, wash immediately with soap/water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store separately from reactive agents to avoid decomposition.
Q. How can crystallographic tools like SHELX and ORTEP aid in structural analysis?
- SHELX refines small-molecule crystal structures, particularly for high-resolution data, while ORTEP-III visualizes thermal ellipsoids and molecular geometry . For example, SHELXL can resolve positional disorder in the imidazole ring .
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
- The compound is likely soluble in polar aprotic solvents (e.g., DCM, DMF) based on analogs . Stability tests should monitor degradation via TLC or HPLC under varying pH/temperature. Store desiccated at –20°C to prevent bromine displacement.
Advanced Research Questions
Q. How can regioselective functionalization of the imidazole ring be achieved?
- Electrophilic substitution favors the 4-position due to bromine’s electron-withdrawing effect. For example, alkylation with benzyl bromide under basic conditions selectively targets the 1-position nitrogen . Computational modeling (DFT) can predict reactivity sites .
Q. What computational methods are suitable for predicting ADMET properties or binding affinity?
- Molecular docking (AutoDock Vina) evaluates interactions with targets like EGFR . ADMET prediction tools (e.g., SwissADME) assess bioavailability (%ABS = 65–70) and toxicity (PAINS alerts). QSAR models can correlate substituents with activity .
Q. How to resolve contradictions in synthetic yields when scaling up reactions?
- Catalyst choice is critical. For instance, replacing Pd/C with Raney nickel prevents dehalogenation, improving yields from 70% to 92% in similar reactions . Kinetic studies (LC-MS monitoring) identify side products like hydrodechlorinated byproducts .
Q. What mechanistic insights explain the formation of Schiff base intermediates during synthesis?
- Under alkaline conditions, the primary amine attacks the amide carbonyl, forming a Schiff base. Dehydration via intramolecular cyclization generates the imidazole ring. Isotopic labeling (¹⁵N) or in-situ IR can track intermediate formation .
Q. How to validate crystallographic data quality for this compound?
Properties
IUPAC Name |
4-bromo-1-methylimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEVNYPMPMIJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-91-3 | |
Record name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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